N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrazole ring, an imidazole ring, and a sulfanylacetamide group, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling through various condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, automated reaction monitoring, and purification techniques such as crystallization or chromatography to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the sulfanylacetamide group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or a modulator of biological pathways due to its unique structural features.
Medicine
Pharmaceutical research could explore its potential as a drug candidate for treating various diseases, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, it might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies would be required to elucidate these interactions and their effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole or imidazole derivatives with sulfanylacetamide groups. Examples could be:
- N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ISOBUTYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE analogs with different substituents on the aromatic rings.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxoimidazol-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-14(2)11-28-22(30)20(10-18-12-27(6)26-17(18)5)25-23(28)31-13-21(29)24-19-8-7-15(3)9-16(19)4/h7-10,12,14H,11,13H2,1-6H3,(H,24,29)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJXMRQIKTZBFS-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC3=CN(N=C3C)C)C(=O)N2CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=N/C(=C/C3=CN(N=C3C)C)/C(=O)N2CC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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